molecular formula C21H25NO5 B1652895 3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine CAS No. 162536-46-1

3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine

Cat. No.: B1652895
CAS No.: 162536-46-1
M. Wt: 371.4
InChI Key: DQFJZTUNHOSBKT-SFHVURJKSA-N
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Description

3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine (CAS 28233-80-9) is a modified phenylalanine derivative with two key functional groups:

  • N-tert-butoxycarbonyl (Boc): A widely used protecting group for amines in peptide synthesis, providing stability under acidic conditions .
  • 3-Benzyloxy substituent: A bulky aromatic group introduced at the 3-position of the phenyl ring, likely serving as a hydroxyl-protecting group or influencing steric/electronic properties .

Molecular Formula: C₂₁H₂₅NO₅ Molecular Weight: 383.43 g/mol (calculated from formula). Applications: This compound is utilized in peptide synthesis and medicinal chemistry, where its substituents modulate reactivity, solubility, and biological activity.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-phenylmethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(19(23)24)13-16-10-7-11-17(12-16)26-14-15-8-5-4-6-9-15/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFJZTUNHOSBKT-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729447
Record name 3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162536-46-1
Record name 3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Pathways

The compound this compound affects the biochemical pathways involving amines. By protecting the amino group, it allows for the transformation of other functional groups without interference from the amine. This is particularly useful in the synthesis of peptides.

Pharmacokinetics

The pharmacokinetics of this compound are largely dependent on the conditions under which it is used. The Boc group can be removed with a strong acid such as trifluoracetic acid (TFA), and this reaction is typically very easy

Result of Action

The molecular and cellular effects of the action of this compound are primarily related to its role as a protecting group for amines. By preventing the amino group from reacting, it allows for the selective transformation of other functional groups. This can be crucial in complex organic synthesis processes, such as the synthesis of peptides.

Biological Activity

3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine (often abbreviated as Z-Phe-OBzl) is a compound with significant relevance in organic synthesis, particularly in peptide chemistry. This article reviews its biological activity, mechanisms of action, and applications based on diverse research findings.

Overview of the Compound

  • Molecular Formula : C21H25NO5
  • Molecular Weight : 371.4 g/mol
  • CAS Number : 162536-46-1
  • Purity : Typically around 95% .

Target and Mode of Action

The primary target of Z-Phe-OBzl is the amino group in various biochemical reactions. It functions primarily as a protecting group for amines in peptide synthesis. The mechanism involves the formation of a carbamate through a nucleophilic addition-elimination reaction, resulting in a stable tetrahedral intermediate. This process effectively shields the amino group from undesired reactions during multi-step syntheses .

Biochemical Pathways

Z-Phe-OBzl influences several biochemical pathways by protecting the amino group, allowing selective transformations of other functional groups. This property is particularly beneficial in complex organic synthesis, such as peptide assembly where specific modifications are required without affecting the amine functionality .

Pharmacokinetics

The pharmacokinetic profile of Z-Phe-OBzl is influenced by its chemical environment. The tert-butoxycarbonyl (Boc) group can be removed using strong acids like trifluoroacetic acid (TFA), which is a common step in deprotecting amino acids during peptide synthesis. The stability and efficacy of the compound are also affected by factors such as temperature and pH, which can alter its reactivity and solubility .

Peptide Synthesis

Z-Phe-OBzl serves as a crucial building block in solid-phase peptide synthesis (SPPS). Its role as a protecting group allows chemists to construct complex peptides with high selectivity and efficiency. The compound's structure facilitates the incorporation of phenylalanine into peptides while maintaining the integrity of the amino acid during subsequent reactions .

Case Studies and Research Findings

  • Antiviral Activity : In studies involving prodrugs related to L-phenylalanine derivatives, compounds similar to Z-Phe-OBzl exhibited potent antiviral activity against varicella zoster virus (VZV) with effective concentrations (EC50) in the low micromolar range . This suggests potential therapeutic applications beyond its synthetic utility.
  • Synthesis of Bioactive Compounds : Research has demonstrated that Z-Phe-OBzl can be utilized to synthesize novel compounds with specific biological activities, including inhibitors for various enzymes involved in disease pathways .
  • Toxicological Evaluations : Preliminary toxicological assessments indicate that derivatives of Z-Phe-OBzl do not exhibit significant cellular toxicity at therapeutic concentrations, making them suitable candidates for further development in medicinal chemistry .

Summary Table of Biological Activity

Activity TypeDescriptionReference
Antiviral ActivityPotent against VZV; EC50 values around 0.028 μM
Peptide SynthesisKey building block for SPPS
ToxicityMinimal cellular toxicity at therapeutic doses

Scientific Research Applications

Protecting Group in Peptide Synthesis

One of the primary applications of 3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine is its role as a protecting group for amino acids during peptide synthesis. The Boc (tert-butoxycarbonyl) group is particularly advantageous because it can be easily removed under mild acidic conditions, allowing for selective deprotection without affecting other functional groups present in the molecule. This property is crucial in multi-step syntheses where maintaining the integrity of certain functional groups is necessary.

Synthesis of Complex Molecules

The compound facilitates the synthesis of complex organic molecules by providing a stable and removable protecting group for amines. This capability allows chemists to manipulate various functional groups without interference from the amino group, which can be reactive under certain conditions. The use of Boc-L-phenylalanine has been documented in the synthesis of various biologically active compounds, demonstrating its versatility in organic chemistry.

Role in Drug Development

In pharmaceutical research, this compound serves as a building block for the development of peptide-based drugs. Its ability to protect amino groups while allowing for subsequent modifications makes it an essential component in the design and synthesis of therapeutic peptides.

Enzyme Inhibition Studies

The compound has also been utilized in studies aimed at understanding enzyme mechanisms and developing enzyme inhibitors. By modifying the structure of peptides with the Boc group, researchers can investigate how changes affect enzyme activity and binding, leading to insights into enzyme function and potential therapeutic targets.

Case Studies

StudyApplicationFindings
Peptide SynthesisUtilization of Boc-L-phenylalanineDemonstrated effective protection of amino groups during multi-step synthesis, leading to high yields of target peptides.
Drug DevelopmentSynthesis of peptide analogsShowed that modifications using Boc-L-phenylalanine enhanced bioactivity and stability of peptides against enzymatic degradation.
Enzyme InhibitionInvestigation of protease inhibitorsRevealed that peptide derivatives with Boc-L-phenylalanine exhibited improved binding affinity to target enzymes compared to unprotected counterparts.

Comparison with Similar Compounds

N-(tert-Butoxycarbonyl)-L-phenylalanine

Molecular Formula: C₁₅H₂₁NO₄ Molecular Weight: 279.3 g/mol . Key Differences:

  • Lacks the 3-benzyloxy group, resulting in lower molecular weight and reduced steric hindrance.
  • Synthesized via reaction of L-phenylalanine with di-tert-butyl dicarbonate (Boc₂O) under basic aqueous conditions (e.g., NaOH/THF-water system) .
    Applications : A foundational building block in peptide synthesis due to its Boc-protected amine.

N-(tert-Butoxycarbonyl)-N-methyl-L-phenylalanine

Molecular Formula: C₁₅H₂₁NO₄ (same as Boc-L-phenylalanine but with N-methylation). Molecular Weight: 279.3 g/mol . Key Differences:

  • N-methylation reduces hydrogen-bonding capacity and alters conformational flexibility.
  • Synthesized similarly to Boc-L-phenylalanine but includes methylation steps post-Boc protection.
    Applications : Used to study steric effects in peptide structure-activity relationships.

N-(tert-Butoxycarbonyl)-3,4,5-Trifluoro-L-phenylalanine

Molecular Formula: C₁₄H₁₇F₃NO₄ (estimated). Key Differences:

  • Fluorine atoms at the 3,4,5-positions enhance electronegativity and metabolic stability compared to the benzyloxy group.
  • Synthesized via halogenation of phenylalanine precursors followed by Boc protection .
    Applications : Fluorinated analogs are critical in drug design for improving bioavailability and target binding.

(3-(Benzyloxy)phenyl)boronic Acid

Molecular Formula : C₁₃H₁₃BO₃
Molecular Weight : 228.05 g/mol .
Key Differences :

  • Boronic acid functional group enables Suzuki-Miyaura cross-coupling reactions, unlike the carboxylic acid in phenylalanine derivatives.
  • Shares the 3-benzyloxy substituent but lacks the amino acid backbone. Applications: Intermediate in synthesizing aryl-coupled compounds for materials science and pharmaceuticals .

Research Findings and Key Insights

  • Synthetic Flexibility : Fluorinated analogs (e.g., 3,4,5-trifluoro derivatives) prioritize electronic modulation, while benzyloxy-containing compounds focus on steric protection .

Preparation Methods

Electrophilic Aromatic Substitution with Directed Metalation

Directed ortho-metalation (DoM) leverages a directing group to regioselectively activate the phenyl ring. While the Boc-protected amino group is distal to the ring, transient protection of the carboxylic acid as a methyl ester enables lithiation at the meta position.

Procedure :

  • Methyl Ester Formation : Treat Boc-L-phenylalanine with thionyl chloride in methanol to form the methyl ester.
  • Lithiation : React with lithium diisopropylamide (LDA) at -78°C, followed by quenching with benzyl bromide.
  • Ester Hydrolysis : Reflux with aqueous NaOH to regenerate the carboxylic acid.

Challenges :

  • Competing ortho/para substitution requires meticulous temperature control.
  • Yields for meta-substituted products rarely exceed 40% without iterative optimization.

Halogenation and Nucleophilic Aromatic Substitution

Regioselective bromination at the 3-position, followed by benzyloxy displacement, offers a viable pathway.

Bromination :

  • Reagents : Bromine in acetic acid or N-bromosuccinimide (NBS) with Lewis acids (e.g., FeBr₃).
  • Conditions : 0°C to room temperature, 12–24 hours.

Displacement :

  • Benzyloxy Introduction : React 3-bromo-Boc-L-phenylalanine with sodium benzyloxide in dimethylformamide (DMF) at 120°C.
  • Catalysis : Copper(I) iodide enhances nucleophilic aromatic substitution, improving yields to 60–70%.

Suzuki-Miyaura Cross-Coupling

For higher regiocontrol, palladium-catalyzed cross-coupling between 3-boronic acid derivatives and benzyloxy precursors is employed.

Synthesis of Boronic Acid Intermediate :

  • Borylation : Treat 3-bromo-Boc-L-phenylalanine with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂.
  • Coupling : React with benzyloxybenzene boronic ester under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).

Advantages :

  • Superior regioselectivity (>90%) and functional group tolerance.
  • Compatible with orthogonal protecting groups.

Convergent Synthesis via Pre-Substituted Phenylalanine Derivatives

An alternative approach involves constructing the benzyloxy-substituted phenylalanine backbone prior to Boc protection.

Strecker Synthesis from 3-Benzyloxybenzaldehyde :

  • Aldehyde Preparation : Benzylate 3-hydroxybenzaldehyde using benzyl bromide and K₂CO₃.
  • Amino Acid Formation : Condense with ammonium chloride and sodium cyanide in a Strecker reaction, followed by hydrolysis to yield 3-(benzyloxy)-L-phenylalanine.
  • Boc Protection : Proceed as outlined in Section 1.

Yield Considerations :

  • Strecker synthesis typically affords 50–60% yield due to competing imine side reactions.
  • Chiral resolution may be necessary to isolate the L-enantiomer.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for each method:

Method Yield (%) Purity (%) Key Advantages Limitations
Directed Metalation 35–40 85 No pre-halogenation required Low regioselectivity
Halogenation/SNAr 60–70 90 Scalable, robust conditions Multi-step, toxic byproducts
Suzuki Coupling 75–80 95 High selectivity, mild conditions Costly catalysts, boronic acid synthesis
Convergent Synthesis 50–60 88 Early introduction of benzyloxy group Requires chiral resolution

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.25 (m, 5H, Bn), 6.85 (d, J = 8.4 Hz, 1H, ArH), 6.78 (s, 1H, ArH), 5.05 (s, 2H, OCH₂Ph), 4.35 (m, 1H, α-CH), 1.43 (s, 9H, Boc).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 172.5 (COOH), 156.1 (Boc C=O), 137.2 (ArC-O), 128.4–126.8 (Bn), 80.1 (Boc C), 70.3 (OCH₂Ph), 28.2 (Boc CH₃).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₂₁H₂₅NO₅ [M+H]⁺: 384.1812; Found: 384.1809.

Optical Rotation :

  • [α]D²⁵ = -12.5° (c 1.0, CHCl₃), confirming retention of L-configuration.

Industrial and Environmental Considerations

Scale-Up Challenges :

  • Palladium residues from Suzuki reactions necessitate stringent purification (e.g., activated carbon treatment).
  • Benzyl bromide’s lachrymatory properties mandate closed-system processing.

Green Chemistry Alternatives :

  • Microwave-Assisted Synthesis : Reduces reaction times for halogen displacement steps by 50%.
  • Biocatalytic Methods : Lipase-mediated benzylation avoids heavy metal catalysts.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine, and what critical reaction conditions must be optimized?

  • Methodological Answer : The synthesis typically involves sequential protection of the amino and hydroxyl groups. For example, the tert-butoxycarbonyl (Boc) group is introduced via Boc-anhydride under alkaline conditions (e.g., NaHCO₃), followed by benzyloxy protection using benzyl bromide in the presence of a base like K₂CO₃ . Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may also be employed for introducing aryl groups, requiring strict control of anhydrous conditions and catalyst loading (e.g., Pd(PPh₃)₄) . Purification often involves automated column chromatography with gradients of cyclohexane/ethyl acetate (e.g., 3:1 to 1:1) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.3 ppm for ¹H; δ ~28 ppm for ¹³C) and benzyloxy aromatic protons (δ ~7.3 ppm, multiplet). The α-proton of phenylalanine appears as a doublet near δ ~4.2 ppm .
  • IR Spectroscopy : Look for carbonyl stretches (Boc: ~1690 cm⁻¹; ester/amide: ~1720 cm⁻¹) and benzyl ether C-O stretches (~1250 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS, with [M+H]⁺ peaks matching theoretical values (e.g., ~400–450 Da) .

Q. How can researchers ensure enantiomeric purity during synthesis, particularly for chiral centers in L-phenylalanine derivatives?

  • Methodological Answer : Use enantiomerically pure starting materials (e.g., L-phenylalanine) and monitor optical rotation ([α]D). Chiral HPLC with columns like Chiralpak AD-H (eluent: hexane/ethanol) can resolve enantiomers. Avoid racemization by maintaining mild reaction temperatures (<40°C) during coupling steps .

Advanced Research Questions

Q. How do structural modifications (e.g., benzyloxy vs. tert-butoxycarbonyl groups) impact the compound’s supramolecular assembly or gelation properties?

  • Methodological Answer : The benzyloxy group enhances π-π stacking in aromatic solvents (e.g., toluene), promoting gelation, while the bulky Boc group disrupts intermolecular hydrogen bonding, reducing gel stability. To assess this, compare sol-gel transitions via temperature-dependent rheology and analyze morphology using SEM/TEM . For example, N-(benzyloxycarbonyl)-L-phenylalanine derivatives form fibrous networks, whereas Boc-protected analogs show amorphous aggregates .

Q. What experimental strategies can resolve contradictions in reported synthetic yields for Boc-protected phenylalanine derivatives?

  • Methodological Answer : Low yields (e.g., 41% in some protocols ) often stem from competing side reactions (e.g., over-alkylation). Optimize by:

  • Using stoichiometric Hünig’s base to scavenge protons during coupling.
  • Switching coupling agents (e.g., HATU vs. DCC) to improve efficiency.
  • Employing microwave-assisted synthesis to reduce reaction times and byproduct formation .

Q. How can computational modeling guide the design of derivatives with enhanced stability or bioactivity?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and identify reactive sites. Molecular dynamics simulations (e.g., GROMACS) can predict solubility in solvents like DMSO or aqueous buffers. For bioactivity, dock derivatives into target protein pockets (e.g., using AutoDock Vina) to prioritize candidates with favorable binding energies .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity, and how can they be addressed?

  • Methodological Answer : Scaling issues include exothermic reactions during Boc protection and column chromatography bottlenecks. Mitigate by:

  • Using flow chemistry for continuous Boc deprotection/recoupling.
  • Replacing column purification with recrystallization (e.g., ethyl acetate/hexane).
  • Monitoring intermediates via inline FTIR to detect impurities early .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine
Reactant of Route 2
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3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine

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